molecular formula C11H7FN2O4 B6385711 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261943-12-7

5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6385711
CAS RN: 1261943-12-7
M. Wt: 250.18 g/mol
InChI Key: MZQUDXOSEYEQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-CFDP) is a small molecule that is of great interest to the scientific community due to its potential applications in a variety of fields. 5-CFDP is a fluorinated derivative of the naturally occurring pyrimidine nucleoside uridine and has a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% exerts its effects by binding to the active site of PDE4, which is an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By binding to the active site of PDE4, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits the breakdown of cAMP, resulting in an increase in the levels of cAMP in the cell. This increase in cAMP levels is thought to be responsible for the biological effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, as well as induce apoptosis in these cells. It has also been found to inhibit the growth of fungal and bacterial cells. In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have anti-inflammatory and anti-oxidant effects in vitro.

Advantages and Limitations for Lab Experiments

5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is a useful compound for laboratory experiments due to its wide range of biological activities. It is relatively easy to synthesize and can be used in a variety of cell culture experiments. However, there are some limitations to its use. For example, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not very stable in solution and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are vast and there are many future directions for research. One potential future direction is the development of new derivatives of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% with improved biological activity. Another potential future direction is the investigation of the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on other biological processes such as inflammation and oxidative stress. Additionally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an antiviral and antifungal agent. Finally, further research could be done to investigate the potential of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as a drug for the treatment of cancer and other diseases.

Synthesis Methods

5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from uridine by a two-step process. First, the uridine is reacted with 4-fluoro-3-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-fluoro-3-chlorobenzoyluridine. The second step involves the reaction of 4-fluoro-3-chlorobenzoyluridine with 2,4-dihydroxybenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-(4-carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine (5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%).

Scientific Research Applications

The potential applications of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% are numerous and varied. It has been used in research studies to investigate the effects of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% on a variety of biological processes such as cell growth, apoptosis, and differentiation. It has also been used to study the effectiveness of 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% as an inhibitor of the enzyme phosphodiesterase-4 (PDE4). In addition, 5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in research studies to investigate its potential as an antifungal and antiviral agent.

properties

IUPAC Name

4-(2,4-dioxo-1H-pyrimidin-5-yl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-8-3-5(1-2-6(8)10(16)17)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQUDXOSEYEQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Carboxy-3-fluorophenyl)-(2,4)-dihydroxypyrimidine

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